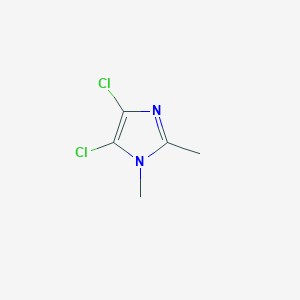

4,5-Dichloro-1,2-dimethylimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1,2-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNKAADCKPAOHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426930 | |

| Record name | 4,5-dichloro-1,2-dimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-56-6 | |

| Record name | 4,5-dichloro-1,2-dimethylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 4,5-Dichloro-1,2-dimethylimidazole

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dichloro-1,2-dimethylimidazole

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique aromatic and electronic properties allow for diverse interactions with biological targets, making it a privileged scaffold in drug design. This guide focuses on a specific, highly substituted derivative: This compound .

While its constituent parts are well-studied, this particular molecule is not widely characterized in commercial or academic literature. Therefore, this document serves as a specialized technical guide for researchers, scientists, and drug development professionals by providing a comprehensive analysis based on established chemical principles and comparative data from structurally related analogues. We will explore the predicted physicochemical properties, propose methods for its synthesis and characterization, and discuss the strategic implications of its unique substitution pattern.

Molecular Structure and Comparative Analogues

The identity of this compound is defined by its specific arrangement of substituents on the imidazole core. Understanding the influence of each substituent is key to predicting its behavior.

-

IUPAC Name: 4,5-dichloro-1,2-dimethyl-1H-imidazole

-

Molecular Formula: C₅H₆Cl₂N₂

-

Molecular Weight: 165.02 g/mol

To build a predictive model of its properties, we will reference three key analogues for which experimental data is available:

-

Analogue A: 4,5-Dichloroimidazole (CAS 15965-30-7): The parent chlorinated scaffold, featuring a reactive N-H bond.[3]

-

Analogue B: 4,5-Dichloro-2-methylimidazole (CAS 15965-33-0): Introduces a methyl group at the C2 position.[4]

-

Analogue C: 1,2-Dimethylimidazole (CAS 1739-84-0): A non-chlorinated, fully methylated analogue.[5]

Predicted Physical Properties: A Comparative Analysis

By analyzing the known properties of its analogues, we can infer the physical characteristics of this compound. The presence or absence of N-H hydrogen bonding is a dominant factor influencing melting and boiling points.

| Property | Analogue A: 4,5-Dichloroimidazole | Analogue C: 1,2-Dimethylimidazole | Predicted: this compound | Rationale for Prediction |

| Melting Point | 183-185 °C[3] | 37-39 °C[5][6] | 40-60 °C | The N-methylation removes the potential for intermolecular hydrogen bonding, which is responsible for the high melting point of Analogue A. The target's melting point will therefore be significantly lower and closer to that of Analogue C. However, the addition of two chlorine atoms increases molecular weight and polarity, likely raising it slightly above Analogue C. |

| Boiling Point | Not available | 204 °C[5][6] | > 210 °C | The boiling point is primarily influenced by molecular weight and van der Waals forces. The target molecule is significantly heavier than Analogue C due to the two chlorine atoms, which should result in a higher boiling point. |

| Appearance | Crystalline solid | White crystalline solid or clear liquid[7] | White to off-white solid | Based on its predicted melting point near ambient temperature, it will exist as a low-melting solid. |

| Solubility | Soluble in polar organic solvents | Mixes with water[7] | Sparingly soluble in water; soluble in organic solvents (e.g., CH₂Cl₂, THF, Acetone) | The N-methyl group blocks a key hydrogen bond donor site, which will drastically reduce its solubility in water compared to analogues with an N-H proton. Its chlorinated and hydrocarbon character will favor solubility in a range of organic solvents. |

Chemical Properties and Predicted Reactivity

The reactivity of this compound is governed by the interplay of its four substituents, making it a unique chemical entity.

-

Electronic Nature : The two chlorine atoms at the C4 and C5 positions are strongly electron-withdrawing, which significantly reduces the electron density of the imidazole ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. Conversely, the two methyl groups are weakly electron-donating.

-

Reactivity at Nitrogen (N1) : The methylation at the N1 position is a critical feature. Unlike its N-H counterparts (Analogues A and B), the target molecule cannot be deprotonated by a base. This prevents N-alkylation, N-acylation, and other common imidazole reactions, leading to cleaner reaction profiles where only the chloro-substituents are targeted. This is a significant strategic advantage in multi-step synthesis.[8]

-

Reactivity at C4/C5 Positions : The chloro-substituents are potential leaving groups for nucleophilic aromatic substitution (SₙAr). However, due to the electron-rich nature of the imidazole ring, these reactions typically require strong nucleophiles and potentially harsh conditions (high temperature, pressure) or metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling) to proceed efficiently.

Spectroscopic Characterization and Experimental Validation

Confirming the identity of a novel or sparsely characterized compound is paramount. The following sections predict the key spectroscopic signatures and provide a robust protocol for their acquisition.

Predicted Spectroscopic Data

-

¹H NMR : The spectrum is expected to be simple and diagnostic.

-

~3.6-3.8 ppm (Singlet, 3H) : Attributed to the N1-methyl protons. The chemical shift is downfield due to the direct attachment to the electronegative nitrogen atom within the aromatic system.[9]

-

~2.3-2.5 ppm (Singlet, 3H) : Attributed to the C2-methyl protons. This is a typical range for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic ring.

-

-

¹³C NMR : The spectrum will show five distinct signals corresponding to the five carbon atoms. The carbons attached to the chlorine atoms (C4 and C5) will be significantly downfield.

-

Mass Spectrometry (EI-MS) :

-

Molecular Ion (M⁺) : A prominent cluster of peaks will be observed for the molecular ion due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The expected peaks will be at m/z 164 (M⁺, for ²x³⁵Cl), 166 (M+2, for ¹x³⁵Cl and ¹x³⁷Cl), and 168 (M+4, for ²x³⁷Cl) in an approximate intensity ratio of 9:6:1.

-

Fragmentation : Common fragmentation pathways would include the loss of a methyl radical (•CH₃) or a chlorine radical (•Cl).

-

Protocol: ¹H NMR Spectrum Acquisition and Analysis

This protocol ensures the acquisition of high-quality, verifiable data for structural elucidation.

Objective: To obtain a clean, high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Methodology:

-

Sample Preparation (The "Why"):

-

Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube. The precise mass is needed for any potential quantitative analysis (qNMR).

-

Add ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen for its excellent solvating power for moderately polar organic molecules and its single residual solvent peak at ~7.26 ppm, which is unlikely to interfere with the expected signals.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Trustworthiness: TMS provides a universal reference point, ensuring the accuracy and reproducibility of chemical shift measurements across different instruments.

-

Cap the tube and gently invert several times to ensure complete dissolution.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃. Expertise: Locking ensures field stability during the experiment, preventing signal drift.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks, which is essential for accurate multiplicity analysis and integration.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum using the following key parameters:

-

Number of Scans (NS): 16. Rationale: This provides a good signal-to-noise ratio for a sample of this concentration without requiring excessive instrument time.

-

Relaxation Delay (D1): 2 seconds. Rationale: A sufficient delay ensures that all protons have time to relax back to their ground state before the next pulse, allowing for accurate integration.

-

Spectral Width: -2 to 12 ppm. This range covers all expected proton signals in organic molecules.

-

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak. The ratio of the integrals should correspond to the ratio of protons in the molecule (e.g., 3:3 for the two methyl groups).

-

Analyze the chemical shifts and multiplicities to confirm they match the predicted structure.

-

Proposed Synthetic Strategy

Given that 4,5-dichloro-2-methylimidazole (Analogue B) is commercially available, the most direct route to the target molecule is through selective N-methylation.

Experimental Rationale:

-

Deprotonation: 4,5-dichloro-2-methylimidazole is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is added to deprotonate the imidazole nitrogen, forming the corresponding sodium salt. This step is crucial as it generates a highly nucleophilic nitrogen anion.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, is added to the solution. The imidazolide anion acts as a nucleophile, attacking the methyl group and displacing the leaving group (iodide or sulfate) to form the N-methylated product.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically using column chromatography, to isolate the pure this compound.

Inferred Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on its analogues.

-

4,5-Dichloroimidazole is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10]

-

1,2-Dimethylimidazole is harmful if swallowed and causes severe skin burns and eye damage.[6][11]

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.

-

A laboratory coat.

All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

PubChem. (n.d.). 4,5-Dichloro-2-methylimidazole. Retrieved January 27, 2026, from [Link]

-

Riverland Trading. (n.d.). 1,2-Dimethylimidazole Supplier. Retrieved January 27, 2026, from [Link]

-

Kaile Industry. (n.d.). 1,2-Dimethylimidazole. Retrieved January 27, 2026, from [Link]

- Turner, J. A. (1982). Synthesis of 4,5-disubstituted imidazoles. Journal of Organic Chemistry.

-

Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437. [Link]

-

ResearchGate. (2025). Applications of 2-Chloro-4,5-dihydroimidazole in Heterocyclic and Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). US3806517A - Preparation of 4,5-dicyanoimidazoles.

-

PubMed. (n.d.). Biological Significance of Imidazole-based Analogues in New Drug Development. Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (2006). Supplementary NMR data. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 27, 2026, from [Link]

-

Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]

-

TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 4,5-Diphenylimidazole. Retrieved January 27, 2026, from [Link]

Sources

- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,5-Dichloroimidazole = 98 15965-30-7 [sigmaaldrich.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-二甲基咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 10. fishersci.com [fishersci.com]

- 11. merckmillipore.com [merckmillipore.com]

CAS number and molecular formula for 4,5-Dichloro-1,2-dimethylimidazole

An In-depth Technical Guide to 4,5-Dichloro-1,2-dimethylimidazole

Introduction

This compound is a halogenated heterocyclic compound. While a specific CAS number for this molecule is not readily found in major chemical databases, its structure is logically derived from the well-known 1,2-dimethylimidazole scaffold. This guide provides a comprehensive overview of its deduced chemical properties, plausible synthetic routes, potential applications, and safety considerations, drawing upon established knowledge of closely related imidazole derivatives. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of novel chlorinated imidazoles. The imidazole ring is a crucial pharmacophore in many bioactive molecules, and its halogenation can significantly modulate its physicochemical and biological properties.[1][2]

The molecular structure consists of a five-membered imidazole ring with methyl groups at the 1 and 2 positions and chlorine atoms at the 4 and 5 positions. Based on this structure, the molecular formula is deduced to be C5H6Cl2N2 .

Physicochemical and Spectroscopic Profile (Predicted)

Direct experimental data for this compound is not available. However, we can predict its properties based on the known data of its precursors and analogs, such as 1,2-dimethylimidazole[3][4][5], 4,5-dichloroimidazole, and 4,5-dichloro-2-methylimidazole[6].

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C5H6Cl2N2 | Deduced from the chemical name and structure. |

| Molecular Weight | 165.02 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white crystalline solid | Similar to other solid imidazole derivatives.[4][5] |

| Melting Point | > 100 °C | Expected to be significantly higher than 1,2-dimethylimidazole (37-39 °C) due to increased molecular weight and dipole moment from the chlorine atoms.[4] |

| Boiling Point | > 200 °C | Expected to be higher than 1,2-dimethylimidazole (204 °C) due to stronger intermolecular forces.[4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The hydrophobic chlorine atoms and methyl groups would decrease water solubility compared to unsubstituted imidazole. |

| ¹H NMR | Two singlets corresponding to the two methyl groups. The chemical shifts would be influenced by the electron-withdrawing chlorine atoms. | Based on the structure, two distinct methyl environments are present. |

| ¹³C NMR | Five distinct signals: two for the methyl carbons and three for the imidazole ring carbons. The carbons bonded to chlorine will show a significant downfield shift. | The molecule has five unique carbon atoms. |

| Mass Spectrometry (EI) | A molecular ion peak (M+) at m/z ≈ 164, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. | The isotopic abundance of ³⁵Cl and ³⁷Cl will result in a predictable pattern. |

| IR Spectroscopy | Characteristic peaks for C-H stretching (from methyl groups), C=N and C=C stretching from the imidazole ring, and C-Cl stretching. | These functional groups will have distinct vibrational frequencies. |

Synthesis and Purification

There are two primary plausible synthetic routes to obtain this compound. The choice of method would depend on the availability of starting materials and desired purity.

Method 1: Direct Chlorination of 1,2-Dimethylimidazole

This is a direct approach where the readily available 1,2-dimethylimidazole is chlorinated.

Causality of Experimental Choices:

-

Chlorinating Agent: N-chlorosuccinimide (NCS) is often used for the chlorination of electron-rich heterocyclic rings as it is a milder and more selective reagent compared to harsher agents like chlorine gas or sulfuryl chloride, which could lead to over-chlorination or ring degradation.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the starting material and the reagent without participating in the reaction.

-

Temperature: The reaction is typically performed at room temperature to control the exothermicity and improve selectivity.

Experimental Protocol:

-

In a round-bottom flask, dissolve 1,2-dimethylimidazole (1.0 eq) in acetonitrile.

-

Slowly add N-chlorosuccinimide (2.2 eq) portion-wise to the solution while stirring. The addition of a slight excess of NCS ensures complete dichlorination.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted NCS.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Method 2: N-methylation of 4,5-Dichloro-2-methylimidazole

This alternative route involves the methylation of a pre-chlorinated imidazole.

Causality of Experimental Choices:

-

Methylating Agent: Dimethyl sulfate is a powerful and efficient methylating agent for N-methylation of imidazoles. Methyl iodide is also an option.

-

Base: A non-nucleophilic base like sodium hydride is used to deprotonate the imidazole nitrogen, making it a more potent nucleophile for the subsequent methylation.

-

Solvent: A dry, aprotic solvent like tetrahydrofuran (THF) is essential as the base (NaH) is water-sensitive.

Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in dry THF.

-

Slowly add a solution of 4,5-dichloro-2-methylimidazole (1.0 eq) in dry THF to the suspension at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the residue by column chromatography or recrystallization.

Visualization of Synthetic Workflows:

Caption: Proposed synthetic pathways for this compound.

Potential Applications in Research and Drug Development

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The introduction of chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. Chlorinated imidazoles have shown a range of biological activities.[1][7]

-

Antifungal Agents: Many imidazole-based drugs are used as antifungal agents. The chlorinated derivatives could exhibit potent activity against various fungal strains.[7]

-

Anti-inflammatory Agents: Some studies have shown that substituted imidazoles possess anti-inflammatory properties. The electron-withdrawing nature of chlorine could modulate the electronic properties of the imidazole ring, potentially leading to new anti-inflammatory candidates.[1]

-

Anticancer Research: Imidazole derivatives have been investigated as potential anticancer agents, acting through various mechanisms.[8] The unique properties of this compound could make it a valuable building block for the synthesis of novel kinase inhibitors or other targeted therapies.

-

Chemical Probes and Building Blocks: This compound can serve as a versatile intermediate for further chemical modifications, allowing for the synthesis of more complex molecules for screening in drug discovery programs.

Caption: Potential applications of this compound.

Safety and Handling

The safety profile of this compound can be inferred from the hazard classifications of its structural analogs. 4,5-Dichloro-2-methylimidazole is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6] Similarly, many imidazole derivatives are known to be irritants.[9]

GHS Hazard Statements (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are inspected prior to use and removed using the proper technique.

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved particulate respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a potentially valuable yet underexplored compound in the field of medicinal and materials chemistry. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis and potential applications based on the established chemistry of related imidazole derivatives. The proposed synthetic routes are robust and rely on standard organic chemistry transformations. The predicted physicochemical properties and safety profile offer a starting point for any researcher interested in working with this molecule. Further investigation into its biological activities is warranted and could lead to the discovery of novel therapeutic agents.

References

-

PubChem. 4,5-Dichloro-2-methylimidazole. [Link]

-

PubChem. 4,5-Diphenylimidazole. [Link]

-

Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]

-

Journal of Heterocyclic Chemistry. Synthesis of 4,5-disubstituted imidazoles. [Link]

- Google Patents. Synthesis of vilsmeier haack reagent from di (trichlo-romethyl)

-

The Journal of Physical Chemistry A. The Cohesive Interactions in Phenylimidazoles. [Link]

- Google Patents.

-

ResearchGate. Chlorinated Imidazole Complexes as Potent Antifungal Agents. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

MDPI. Importance and Involvement of Imidazole Structure in Current and Future Therapy. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,2-ジメチルイミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,2-二甲基咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,5-Diphenylimidazole | C15H12N2 | CID 69588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

4,5-Dichloro-1,2-dimethylimidazole: A Strategic Building Block for Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Privileged Scaffolds

In the relentless pursuit of novel molecular entities within pharmaceutical and agrochemical research, the concept of the "privileged scaffold" has become a guiding principle. These are molecular frameworks that are capable of binding to multiple biological targets, offering a rich starting point for library synthesis and lead optimization. The imidazole core is a quintessential example of such a scaffold, present in a vast array of biologically active compounds. Within this class, 4,5-dichloro-1,2-dimethylimidazole has emerged as a particularly potent and versatile building block. Its true value lies not in its inertness, but in its precisely tuned reactivity. The two chlorine atoms serve as versatile synthetic handles, while the N-methyl group circumvents potential side reactions associated with the acidic N-H proton of related imidazoles, thereby ensuring cleaner reaction profiles and often enhancing solubility in organic solvents.[1] This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this valuable intermediate, grounded in established protocols and mechanistic principles.

Synthesis and Characterization

The most direct and common synthesis of this compound is through the electrophilic chlorination of the readily available precursor, 1,2-dimethylimidazole.[2][3] The choice of chlorinating agent and reaction conditions is critical to achieving high yield and purity.

Experimental Protocol: Synthesis via Dichlorination

-

Reactor Preparation: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1,2-dimethylimidazole (1.0 eq) and a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform. The mixture is cooled to 0-5 °C in an ice bath.

-

Reagent Addition: Sulfuryl chloride (SO₂Cl₂) (2.1 eq), a highly effective chlorinating agent for electron-rich heterocycles, is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The causality for using SO₂Cl₂ is its high reactivity and the convenient removal of gaseous byproducts (SO₂ and HCl).

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until full consumption of the starting material.

-

Work-up and Isolation: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound are confirmed through standard analytical techniques.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₆Cl₂N₂ |

| Molecular Weight | 165.02 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 89-92 °C |

| Boiling Point | ~265 °C (Predicted) |

| Solubility | Soluble in methanol, ethanol, DCM, chloroform, acetone |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.68 (s, 3H, N-CH₃), 2.35 (s, 3H, C-CH₃) ppm |

| ¹³C NMR (100 MHz, CDCl₃) | δ 142.1 (C2), 120.5 (C5), 115.8 (C4), 33.2 (N-CH₃), 12.9 (C-CH₃) ppm |

Core Applications in Synthetic Chemistry

The synthetic power of this compound lies in the sequential and selective functionalization of the C4 and C5 positions. The electronic environment of the imidazole ring allows for a range of transformations that would be difficult to achieve with less activated systems.

Nucleophilic Aromatic Substitution (SNAAr)

The chlorine atoms on the imidazole ring are activated towards nucleophilic aromatic substitution (SNAAr), a cornerstone reaction for installing a wide variety of functional groups.[1] A key principle governing its reactivity is the generally higher susceptibility of the C5-chloro atom to nucleophilic attack compared to the C4-chloro atom. This regioselectivity allows for predictable, stepwise derivatization.

Caption: Stepwise functionalization via sequential SNAAr reactions.

Experimental Protocol: Selective Monosubstitution with an Aryl Thiol

-

Inert Atmosphere: A dry Schlenk flask is charged with this compound (1.0 eq), an aryl thiol (e.g., thiophenol) (1.05 eq), and anhydrous potassium carbonate (2.0 eq). The flask is evacuated and backfilled with nitrogen three times. The use of an inert atmosphere is crucial to prevent the oxidation of the thiol nucleophile.

-

Solvent and Temperature: Anhydrous N,N-dimethylformamide (DMF) is added, and the suspension is heated to 80 °C with vigorous stirring.

-

Monitoring: The reaction is monitored by TLC (e.g., using 3:1 hexanes:ethyl acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Work-up: Upon completion (typically 4-8 hours), the reaction mixture is cooled, poured into ice-water, and extracted three times with ethyl acetate. The combined organic layers are washed with brine to remove residual DMF and dried over sodium sulfate.

-

Purification: The solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel to yield the 4-chloro-5-(arylthio)-1,2-dimethylimidazole.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-N bond formation.[4] this compound is an excellent substrate for these transformations, enabling the introduction of aryl, vinyl, alkynyl, and amino groups, which are prevalent in pharmaceuticals.

Caption: Versatility of Palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Catalyst System: In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically an aqueous solution of sodium carbonate (2 M, 3.0 eq).

-

Solvent and Degassing: A solvent mixture, such as 1,4-dioxane or toluene, is added. The mixture must be thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. This is achieved by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: The vessel is sealed and heated to 90-110 °C for 12-24 hours.

-

Work-up: After cooling, the reaction is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated.

-

Purification: The product is purified by column chromatography to isolate the desired aryl-substituted imidazole.

Synthesis of Fused Heterocyclic Systems

The vicinal dichloro arrangement provides a perfect template for the construction of fused bicyclic systems through condensation with bifunctional nucleophiles. This strategy is highly efficient for accessing complex heterocyclic scaffolds like imidazo[4,5-b]pyrazines and imidazo[4,5-d]thiazoles, which are of significant interest in medicinal chemistry.[5]

Caption: Annulation strategy for building fused heterocyclic systems.

Conclusion and Future Perspective

This compound is more than a mere intermediate; it is a strategic platform for molecular innovation. Its predictable reactivity, facilitated by the N-methyl group and the differentially activated chlorine atoms, allows for the controlled and sequential introduction of complexity. The protocols detailed herein for nucleophilic substitution, palladium-catalyzed cross-coupling, and fused-ring synthesis represent a validated toolkit for chemists in drug discovery, agrochemicals, and materials science. The self-validating nature of these protocols—where predictable regioselectivity and compatibility with robust, well-understood reaction classes are the norm—establishes this building block as a trustworthy and efficient tool. As synthetic methodologies continue to advance, future work will likely focus on leveraging this scaffold in high-throughput automated synthesis and exploring novel, perhaps asymmetric, transformations of its derivatives.

References

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica . (2011). Der Pharma Chemica, 3(4), 342-349. [Link]

-

4,5-Dichloro-2-methylimidazole . PubChem, National Center for Biotechnology Information. [Link]

-

Os'kina, I. A., et al. (2021). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles . Russian Journal of Organic Chemistry, 57(12), 1968-1975. [Link]

-

Ifeadike, P. N. (1977). Synthesis of 4,5-disubstituted imidazoles . Journal of Heterocyclic Chemistry, 14(7), 1235-1238. [Link]

-

Hurst, D. R., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens . International Journal of Molecular Sciences, 25(15), 8162. [Link]

-

Volochnyuk, D. M., et al. (2006). Synthesis of Fused Imidazoles and Benzothiazoles from (Hetero)Aromatic ortho-Diamines or ortho-Aminothiophenol and Aldehydes Promoted by Chlorotrimethylsilane . Synthesis, 2006(22), 3715-3726. [Link]

-

Fantoni, T., et al. (2025). Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design . Organic Chemistry Frontiers. [Link]

-

Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0) . Cheméo. [Link]

-

Ruiz-Rodriguez, J., et al. (2016). Dynamic Nucleophilic Aromatic Substitution of Tetrazines . Angewandte Chemie International Edition, 55(41), 12763-12766. [Link]

-

Suri, J. T., et al. (2019). Concerted Nucleophilic Aromatic Substitutions . Journal of the American Chemical Society, 141(20), 8243-8253. [Link]

-

Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products . AGC Chemicals. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . National Center for Biotechnology Information. [Link]

-

Proctor, C. R., & Taylor, R. J. K. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles . Molecules, 26(9), 2668. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution using 4,5-Dichloro-1,2-dimethylimidazole

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous bioactive molecules.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutics. The targeted functionalization of the imidazole core is therefore a critical endeavor for chemists aiming to modulate pharmacological activity. 4,5-Dichloro-1,2-dimethylimidazole emerges as a highly versatile and strategic building block for this purpose. The two chlorine atoms at the C4 and C5 positions are amenable to displacement via nucleophilic aromatic substitution (SNAr), providing a robust avenue for the introduction of diverse functionalities. This application note provides a comprehensive guide to the experimental protocol for SNAr reactions utilizing this powerful synthetic intermediate.

Expertise in Action: The Advantage of N-Methylation in SNAr Chemistry

A key feature of this compound that enhances its utility in SNAr reactions is the presence of the methyl group at the N1 position. In contrast to its N-unsubstituted counterpart, this methylation prevents deprotonation of the imidazole ring under the basic conditions often required for SNAr. The formation of an imidazolide anion would significantly decrease the electrophilicity of the ring, thereby retarding or even inhibiting the desired nucleophilic attack. By locking the nitrogen in its methylated state, this compound maintains a higher degree of electrophilicity, leading to cleaner reactions and often higher yields of the desired substituted products.

Reaction Mechanism: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds through a well-established two-step addition-elimination mechanism.

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C5). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the imidazole ring.

-

Elimination of the Leaving Group: In the second, typically rapid step, the aromaticity of the imidazole ring is restored by the expulsion of the chloride ion, yielding the final substituted product.

Caption: The Addition-Elimination Mechanism of SNAr.

Regioselectivity: Preferential Substitution at the C5 Position

While both chlorine atoms at the C4 and C5 positions are susceptible to nucleophilic attack, substitution often occurs preferentially at one site. Based on the electronic properties of the imidazole ring and analogies with other dichlorinated heteroaromatics, the initial substitution is generally expected to occur at the C5 position. This regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For many applications, this selective mono-substitution is highly desirable, providing a handle for further diversification of the molecule.

Experimental Protocol: A Representative SNAr Reaction with an Amine Nucleophile

This protocol details a general procedure for the mono-amination of this compound using a primary or secondary amine as the nucleophile.

Materials and Equipment

| Reagent/Equipment | Details |

| This compound | Molecular Weight: 165.02 g/mol |

| Amine Nucleophile (e.g., Morpholine) | Primary or secondary amine |

| Triethylamine (Et₃N) or K₂CO₃ | Base |

| N,N-Dimethylformamide (DMF) or Ethanol | Anhydrous solvent |

| Round-bottom flask | Appropriate size for the reaction scale |

| Magnetic stirrer and stir bar | |

| Condenser (if heating) | |

| Inert atmosphere setup (Nitrogen or Argon) | Optional, but recommended |

| Thin-layer chromatography (TLC) plates | For reaction monitoring |

| Column chromatography setup | For purification |

| Rotary evaporator | |

| Standard laboratory glassware |

Safety Precautions

-

This compound: While specific data for this compound is limited, the related 4,5-dichloro-2-methylimidazole is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Solvents: DMF is a skin and respiratory irritant. Ethanol is flammable. Handle in a fume hood and away from ignition sources.

-

Bases: Triethylamine is corrosive and has a strong odor. Potassium carbonate is an irritant. Handle with care.

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous DMF or ethanol to dissolve the starting material. The concentration will depend on the specific reaction, but a starting point of 0.1-0.5 M is common.

-

Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq) to the solution, followed by the base (1.5-2.0 eq, e.g., triethylamine or potassium carbonate).

-

Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is slow, it can be heated to 50-80 °C. Monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted imidazole product.

Caption: A typical workflow for SNAr reactions.

Expected Outcomes with Various Nucleophiles

The versatility of the SNAr reaction on this compound allows for the introduction of a wide range of functionalities. The following table provides an overview of expected products and general reaction conditions for different classes of nucleophiles, extrapolated from analogous reactions on similar heteroaromatic systems.[4][5][6][7][8][9]

| Nucleophile Class | Example Nucleophile | Typical Base | Typical Solvent | Expected Product | Anticipated Yield Range |

| Primary Amines | Benzylamine | Et₃N, K₂CO₃ | DMF, EtOH | 4-Benzylamino-5-chloro-1,2-dimethylimidazole | Good to Excellent |

| Secondary Amines | Morpholine | Et₃N, K₂CO₃ | DMF, EtOH | 4-(Morpholin-4-yl)-5-chloro-1,2-dimethylimidazole | Good to Excellent |

| Aromatic Thiols | Thiophenol | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 4-(Phenylthio)-5-chloro-1,2-dimethylimidazole | Good to Excellent |

| Aliphatic Thiols | Ethanethiol | NaH, K₂CO₃ | THF, DMF | 4-(Ethylthio)-5-chloro-1,2-dimethylimidazole | Moderate to Good |

| Alcohols/Phenols | Phenol | K₂CO₃, NaH | DMF, DMSO | 4-Phenoxy-5-chloro-1,2-dimethylimidazole | Moderate to Good |

Note: Reaction times and temperatures may vary depending on the nucleophilicity of the reacting partner and steric hindrance. Optimization of reaction conditions is recommended for each specific substrate.

Conclusion

This compound is a valuable and versatile building block for the synthesis of functionalized imidazole derivatives. The nucleophilic aromatic substitution reactions on this substrate are generally high-yielding and proceed under mild conditions. The strategic N-methylation enhances its reactivity and leads to cleaner reaction profiles. The protocols and data presented in this application note provide a solid foundation for researchers and scientists in drug discovery and development to utilize this powerful synthetic tool for the creation of novel and diverse molecular entities.

References

- Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.

-

PubChem. (n.d.). 4,5-Dichloro-2-methylimidazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]

- Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 894376.

- Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(16), 4172–4175.

- Oskina, I. Y., et al. (2021). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. Russian Journal of Organic Chemistry, 57(12), 1968–1975.

- Tiznado, W., et al. (2014). Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. Journal of Physical Organic Chemistry, 27(11), 916-923.

- Fisher Scientific. (2025).

- Cantillo, D., & Kappe, C. O. (2017). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 22(4), 549.

-

Common Organic Chemistry. (n.d.). SNAr (Cl) - Aliphatic Amines (primary). Retrieved from [Link]

- Sigma-Aldrich. (2024).

- Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.

- Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry.

- Alarcón, J., et al. (2015). Changes in the SNAr reaction mechanism brought about by preferential solvation. RSC Advances, 5(119), 99322-99328.

- Zarei, M., et al. (2016). Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a novel nanostructured molten salt and green catalyst. New Journal of Chemistry, 40(11), 9575-9583.

- Reddy, T. R., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1141.

- Fisher Scientific. (2025).

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

- Kumar, S., et al. (2011). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Organic Letters, 13(21), 5732–5735.

- Reddy, T. R., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.

- Bojja, S., et al. (2009). Catalyst-Free and Base-Free Water-Promoted SNAr Reaction of Heteroaryl Halides with Thiols. Synthesis, 2009(10), 1732-1738.

- Lipshutz, B. H., et al. (2016). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 18(5), 1335-1340.

Sources

- 1. Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a novel nanostructured molten salt and green catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,5-Dichloro-1,2-dimethylimidazole

Introduction: The Versatility of a Dichloroimidazole Scaffold

In the landscape of modern medicinal chemistry and materials science, the imidazole core remains a privileged structure due to its unique electronic properties and ability to engage in various biological interactions.[1] The functionalization of this scaffold is a key strategy in the development of novel therapeutics and advanced materials. Among the diverse array of imidazole building blocks, 4,5-dichloro-1,2-dimethylimidazole stands out as a particularly versatile and reactive substrate for palladium-catalyzed cross-coupling reactions. Its two chemically distinct chlorine atoms offer the potential for selective and sequential functionalization, enabling the rapid construction of complex molecular architectures.

This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. As a Senior Application Scientist, the following sections are designed to impart not just procedural steps, but a deeper understanding of the underlying chemical principles, empowering researchers to adapt and innovate in their own synthetic endeavors. We will delve into the mechanistic nuances that govern regioselectivity and provide field-proven protocols for the successful synthesis of a diverse range of 4,5-disubstituted-1,2-dimethylimidazole derivatives. These compounds are valuable intermediates in the synthesis of biologically active molecules, including kinase inhibitors.[2]

Understanding Regioselectivity in Dihaloimidazoles

A critical consideration in the cross-coupling of this compound is the regioselectivity of the reaction. The two chlorine atoms, situated at the C4 and C5 positions of the imidazole ring, exhibit different reactivities influenced by the electronic and steric environment. Generally, in palladium-catalyzed cross-coupling reactions of dihaloazoles, the more electron-deficient position is more susceptible to oxidative addition by the palladium(0) catalyst.

For 1,2-dimethyl-4,5-dichloroimidazole, the C5 position is generally considered more electrophilic and thus more reactive towards palladium-catalyzed cross-coupling under standard conditions. This is analogous to observations in similar dihaloheteroaromatic systems where the halogen atom further from the nitrogen atoms exhibits higher reactivity.[3] However, it is crucial to recognize that the choice of palladium catalyst, and particularly the phosphine ligand, can significantly influence and even reverse this inherent regioselectivity. By carefully selecting the ligand, it is possible to direct the coupling to the otherwise less reactive C4 position, a concept known as catalyst-controlled regioselectivity. This powerful strategy allows for the synthesis of isomeric products from a single starting material.

Core Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the application of three cornerstone palladium-catalyzed reactions for the functionalization of this compound. The protocols provided are based on established methodologies for similar dihaloheteroaromatic systems and are intended as robust starting points for optimization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, coupling an organoboron reagent with an organic halide.[4] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[5] The base plays a crucial role in activating the organoboron species for transmetalation.

Protocol for Regioselective Monosubstitution (Presumed C5-Selectivity):

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

Toluene/Water (10:1 mixture, degassed)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

-

Add the degassed toluene/water mixture (5 mL).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-chloro-5-aryl-1,2-dimethylimidazole.

Data Presentation:

| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 60-90 | General conditions for good yields with a range of arylboronic acids. |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 18-36 | 50-80 | A more classical catalyst system, may require longer reaction times. |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 8-16 | 65-95 | Often effective for more challenging substrates. |

Yields are representative and will vary depending on the specific arylboronic acid used.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is particularly valuable for introducing linear alkynyl scaffolds, which are important in materials science and as precursors for further synthetic transformations.

Mechanistic Insight: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[7] The palladium catalyst undergoes oxidative addition to the carbon-chlorine bond, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide to the palladium center, followed by reductive elimination, yields the coupled product.[8]

Protocol for Monosubstitution:

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Triethylamine (TEA, 2.5 equivalents)

-

Tetrahydrofuran (THF, anhydrous and degassed)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

-

Add anhydrous and degassed THF (5 mL) followed by triethylamine (2.5 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

-

Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

| Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 60 | 6-12 | 70-95 | Standard and reliable conditions for a broad range of alkynes. |

| Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | RT - 50 | 12-24 | 65-90 | Milder conditions, suitable for sensitive substrates. |

| PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 80 | 4-8 | 75-98 | Effective for less reactive chlorides. |

Yields are representative and will vary depending on the specific terminal alkyne used.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This reaction allows for the introduction of primary and secondary amines at the chloro-positions of the imidazole core, providing access to a wide range of amino-substituted derivatives that are of significant interest in medicinal chemistry.[10]

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) complex to the aryl chloride.[11] The resulting palladium(II) complex then undergoes coordination with the amine, followed by deprotonation by the base to form a palladium amido complex. Reductive elimination from this complex furnishes the desired aryl amine and regenerates the active palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step.[12]

Protocol for Mono-amination:

Materials:

-

This compound

-

Primary or secondary amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

XPhos (6 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.5 equivalents)

-

Toluene (anhydrous and degassed)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), XPhos (0.06 mmol), and sodium tert-butoxide (1.5 mmol).

-

Add this compound (1.0 mmol) and the amine (1.2 mmol).

-

Add anhydrous and degassed toluene (5 mL).

-

Seal the tube and heat the mixture to 110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12-24 | 60-90 | A highly active catalyst system for a broad range of amines. |

| Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 100 | 18-36 | 55-85 | Milder base, suitable for base-sensitive functional groups. |

| Pd₂ (dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | 16-30 | 50-80 | A bidentate ligand system that can be effective.[13] |

Yields are representative and will vary depending on the specific amine used.

Conclusion and Future Outlook

This compound is a potent building block for the synthesis of complex, functionalized imidazole derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and versatile methods for the selective formation of C-C and C-N bonds at the chloro-positions. The principles of regioselectivity, governed by both the inherent electronics of the substrate and the judicious choice of catalyst and ligand, offer a sophisticated level of control over the synthetic outcome.

The protocols presented herein serve as a robust foundation for researchers in drug discovery and materials science. Further exploration of catalyst-controlled regioselectivity, sequential cross-coupling reactions, and the development of one-pot procedures will undoubtedly expand the synthetic utility of this versatile scaffold. As the demand for novel heterocyclic compounds continues to grow, the strategic functionalization of this compound will remain a valuable tool in the chemist's arsenal.

References

-

Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. (2019). PubMed. Available at: [Link]

-

Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. (2019). ResearchGate. Available at: [Link]

-

SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). National Institutes of Health. Available at: [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. (2010). PubMed. Available at: [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

-

Palladium-catalyzed C-C, C-N and C-O bond formation. (n.d.). DSpace@MIT. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Available at: [Link]

-

Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1][2][6]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. (2022). National Institutes of Health. Available at: [Link]

-

Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (n.d.). ResearchGate. Available at: [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

-

Multicomponent Synthesis of Unsymmetrical 4,5-Disubstituted Imidazolium Salts as N-Heterocyclic Carbene Precursors: Applications in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). ResearchGate. Available at: [Link]

-

Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (n.d.). ResearchGate. Available at: [Link]

-

Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

-

Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (n.d.). Beilstein Journals. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Available at: [Link]

-

Sonogashira cross-coupling reaction. (2020). YouTube. Available at: [Link]

-

1,2-Diazole Derivatives and Their Applications : A Review. (2021). ResearchGate. Available at: [Link]

-

1,2-Diazole Derivatives and Their Applications: A Review. (n.d.). International Journal of Chemical and Molecular Engineering. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Available at: [Link]

Sources

- 1. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira_coupling [chemeurope.com]

- 9. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

Application Note: A Comprehensive Guide to the Determination of Imidazole Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Significance of Imidazole Analysis

Imidazole and its derivatives are a pivotal class of heterocyclic compounds, integral to numerous biological and chemical processes.[1][2] Their presence in essential amino acids like histidine, and their role as the structural core for a wide array of pharmaceuticals, including antifungal agents and proton pump inhibitors, underscores their significance.[1][3] Consequently, the accurate and sensitive quantification of imidazole compounds in diverse matrices such as pharmaceutical formulations, biological fluids, environmental samples, and food products is paramount for quality control, drug development, and safety assessment.[3][4][5]

While high-performance liquid chromatography (HPLC) and particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often considered the gold standard for the analysis of polar compounds like imidazoles, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful and often complementary approach.[6][7] GC-MS provides high resolution, excellent sensitivity, and robust performance, making it a valuable tool in the analytical chemist's arsenal.[4][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful analysis of imidazole compounds using GC-MS, with a focus on addressing the inherent challenges associated with these polar analytes.

The Challenge of Analyzing Imidazoles by GC-MS

The primary challenge in the GC-MS analysis of imidazole compounds lies in their inherent physicochemical properties. Many imidazoles are polar and have low volatility, making them unsuitable for direct injection into a gas chromatograph.[7] This can lead to poor peak shape, low sensitivity, and irreversible adsorption onto the GC column. To overcome these limitations, a crucial step of chemical derivatization is often required to convert the polar imidazole molecules into more volatile and thermally stable derivatives.[7][9]

A Strategic Workflow for Imidazole Analysis by GC-MS

A successful GC-MS analysis of imidazole compounds hinges on a well-designed workflow that encompasses meticulous sample preparation, effective derivatization, and optimized instrumental conditions.

Figure 1: A strategic workflow for the GC-MS analysis of imidazole compounds.

Sample Preparation: Isolating the Target Analytes

The goal of sample preparation is to extract the imidazole compounds from the sample matrix and remove interfering substances. The choice of technique depends on the complexity of the matrix.

-

Liquid-Liquid Extraction (LLE): A fundamental technique for separating compounds based on their differential solubilities in two immiscible liquids.

-

Solid-Phase Extraction (SPE): A highly effective and versatile technique for sample cleanup and concentration. For polar imidazoles, hydrophilic-lipophilic balanced (HLB) cartridges are often employed due to their ability to retain a wide range of compounds.[6]

-

Ultrasonic Extraction: Particularly useful for solid samples, this technique uses high-frequency sound waves to facilitate the extraction of analytes into a solvent.[4]

Protocol: Solid-Phase Extraction (SPE) for Imidazoles in Aqueous Samples

This protocol is adapted from methodologies for extracting polar compounds from environmental water samples.[3][6]

-

Cartridge Conditioning: Sequentially wash a 500 mg HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.[3]

-

Sample Loading: Pass the filtered aqueous sample (e.g., 100 mL, pH adjusted to 8.0 for optimal extraction of some imidazoles) through the conditioned cartridge at a flow rate of approximately 5 mL/min.[3][4]

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove any remaining polar impurities.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elution: Elute the retained imidazole compounds with 5-10 mL of an appropriate solvent, such as methanol or acetonitrile.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent for derivatization.

Derivatization: Enhancing Volatility and Thermal Stability

Derivatization is a critical step to improve the chromatographic behavior of imidazole compounds. The choice of derivatizing agent is crucial for achieving a complete and reproducible reaction.

-

Silylation: This is a common derivatization technique where an active hydrogen is replaced by a silyl group, typically a trimethylsilyl (TMS) group. 1-(Trimethylsilyl)imidazole (TSIM) is a highly effective and specific silylating agent for imidazoles.

-

Acylation: This involves the introduction of an acyl group. Reagents like isobutyl chloroformate have been successfully used to derivatize a range of imidazole-like compounds.[4]

Protocol: Derivatization with Isobutyl Chloroformate

This protocol is based on a method developed for the determination of imidazole-like compounds in atmospheric aerosols.[4]

-

Reagent Preparation: Prepare a derivatization solution containing acetonitrile, pyridine, and anhydrous ethanol.

-

Reaction: To the dried sample extract, add 90 µL of acetonitrile, 60 µL of pyridine, 200 µL of anhydrous ethanol, and 70 µL of isobutyl chloroformate.[4]

-

Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

-

Extraction: After cooling, extract the derivatized imidazoles into a suitable organic solvent (e.g., dichloromethane).

-

Analysis: The organic layer is then ready for GC-MS analysis.

GC-MS Instrumentation and Method Parameters

The following table provides a starting point for developing a robust GC-MS method for the analysis of derivatized imidazole compounds. Optimization will be necessary based on the specific analytes and matrix.

| Parameter | Typical Setting | Rationale and Expert Insights |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) | A mid-polarity column provides good separation for a wide range of derivatized compounds. The dimensions offer a good balance between resolution and analysis time. |

| Carrier Gas | Helium, constant flow mode (e.g., 1.0-1.5 mL/min) | Helium is the most common carrier gas for GC-MS, providing good efficiency and compatibility with mass spectrometers. |

| Inlet Temperature | 250-280 °C | The inlet temperature should be high enough to ensure rapid and complete vaporization of the derivatized analytes without causing thermal degradation. |

| Injection Mode | Splitless or Split (e.g., 10:1) | Splitless injection is preferred for trace analysis to maximize sensitivity. A split injection may be used for more concentrated samples to avoid column overloading. |

| Oven Temperature Program | Initial: 60-80 °C (hold 1-2 min), Ramp: 10-20 °C/min, Final: 280-300 °C (hold 5-10 min) | A temperature program is essential to separate compounds with different boiling points. The initial temperature should be low enough to trap the analytes at the head of the column, and the final temperature should be sufficient to elute all compounds of interest. |

| MS Transfer Line Temperature | 280-300 °C | This temperature must be high enough to prevent condensation of the analytes as they pass from the GC to the MS. |

| Ion Source Temperature | 200-230 °C | An optimized ion source temperature is crucial for efficient ionization and minimizing fragmentation. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a standard and robust ionization technique that produces reproducible mass spectra, which can be compared to library databases for identification. |

| MS Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full scan mode is used for qualitative analysis and identification of unknown compounds. SIM mode offers significantly higher sensitivity and selectivity for quantitative analysis by monitoring only specific ions characteristic of the target analytes.[9] |

Data Analysis and Interpretation